molecular formula C10H15N3O B2807518 4-(2,6-Dimethylpyrimidin-4-yl)morpholine CAS No. 22177-61-3

4-(2,6-Dimethylpyrimidin-4-yl)morpholine

Cat. No.: B2807518
CAS No.: 22177-61-3
M. Wt: 193.25
InChI Key: FNAPOGMKDIXHRC-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylpyrimidin-4-yl)morpholine is a heterocyclic compound that features both a pyrimidine ring and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylpyrimidin-4-yl)morpholine typically involves the reaction of 2,6-dimethylpyrimidine with morpholine. One common method includes the use of a coupling reaction followed by cyclization. For instance, 2,6-dimethylpyrimidine can be reacted with morpholine in the presence of a base such as potassium carbonate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylpyrimidin-4-yl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,6-Dimethylpyrimidin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The pyrimidine ring can interact with nucleic acids, potentially interfering with DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Dimethylpyrimidin-4-yl)morpholine is unique due to the combination of the pyrimidine and morpholine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2,6-dimethylpyrimidin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-7-10(12-9(2)11-8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAPOGMKDIXHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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